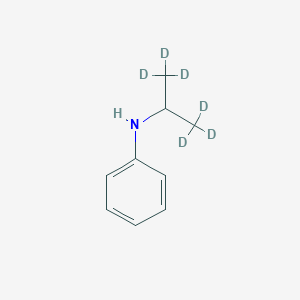
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Vue d'ensemble
Description
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline is a deuterated analog of N-isopropylaniline, where the hydrogen atoms in the isopropyl group are replaced with deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline typically involves the reaction of aniline with 1,1,1,3,3,3-hexadeuteriopropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of deuterated solvents and reagents ensures the incorporation of deuterium atoms in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Nitrosoaniline, nitroaniline
Reduction: Corresponding amines
Substitution: Nitroaniline, sulfonylaniline, halogenated anilines
Applications De Recherche Scientifique
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a deuterated internal standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Investigated for its potential as a probe in biological systems to study metabolic pathways involving aniline derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including materials science and catalysis.
Mécanisme D'action
The mechanism of action of N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline involves its interaction with molecular targets through its aniline moiety. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in biological systems. The compound may interact with enzymes and receptors involved in metabolic pathways, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isopropylaniline: The non-deuterated analog of N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline.
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)aniline: A fluorinated analog with different electronic properties.
N-(1,1,1,3,3,3-Hexachloropropan-2-yl)aniline: A chlorinated analog with distinct reactivity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which confer enhanced metabolic stability and reduced rate of metabolic degradation compared to its non-deuterated analogs. This makes it a valuable compound in the development of deuterated drugs and as a probe in scientific research.
Propriétés
IUPAC Name |
N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFWPVMFJMNDP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















